1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes both ethoxyphenyl and phenylsulfonyl groups attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the introduction of a phenylsulfonyl group through a sulfonylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine stands out due to its unique combination of ethoxyphenyl and phenylsulfonyl groups. Similar compounds include:
1-((2-Methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Differing by the presence of a methoxy group instead of an ethoxy group.
1-((2-Ethoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: Differing by the presence of a methylsulfonyl group instead of a phenylsulfonyl group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2-ethoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-17-10-6-7-11-18(17)26(22,23)19-13-12-16(14-19)25(20,21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRJMWRTBINGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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